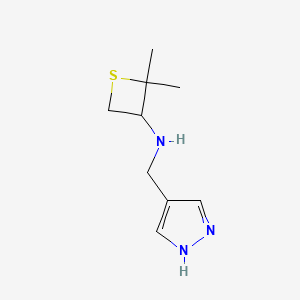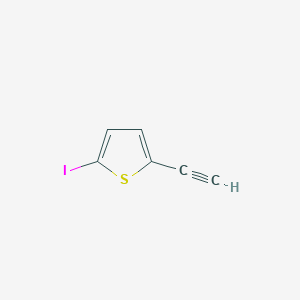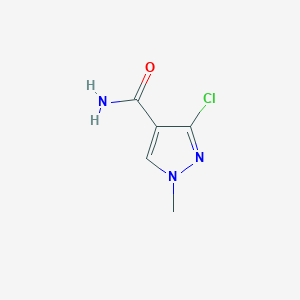![molecular formula C19H31NO3S2Si B12961757 (R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole core and a sulfonyl group attached to a butyl chain with a triethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Butyl Chain: The butyl chain with the triethylsilyl ether can be synthesized separately and then attached to the benzo[d]thiazole core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The triethylsilyl ether group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The benzo[d]thiazole core is a common motif in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, participating in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazole: The core structure without the sulfonyl and butyl groups.
Sulfonyl Benzo[d]thiazoles: Compounds with different substituents on the sulfonyl group.
Triethylsilyl Ethers: Compounds with the triethylsilyl ether group attached to different backbones.
Uniqueness
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is unique due to the combination of its structural features. The presence of the triethylsilyl ether group provides stability and reactivity that is not seen in simpler benzo[d]thiazole derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H31NO3S2Si |
|---|---|
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
[(3R)-4-(1,3-benzothiazol-2-ylsulfonyl)-2,3-dimethylbutan-2-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H31NO3S2Si/c1-7-26(8-2,9-3)23-19(5,6)15(4)14-25(21,22)18-20-16-12-10-11-13-17(16)24-18/h10-13,15H,7-9,14H2,1-6H3/t15-/m0/s1 |
InChI-Schlüssel |
KTRVQMUIISMNHQ-HNNXBMFYSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)


![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

